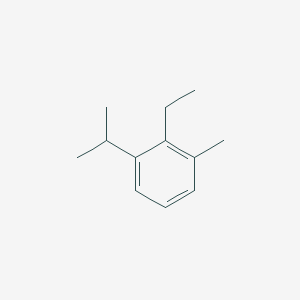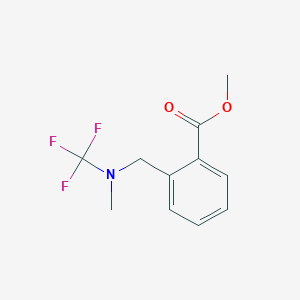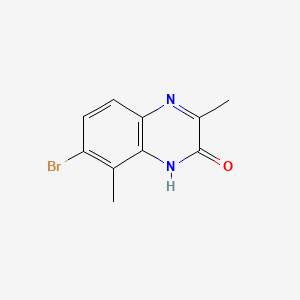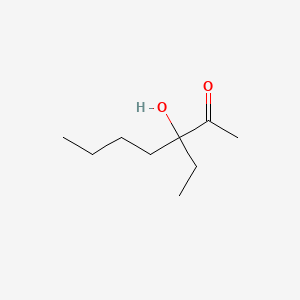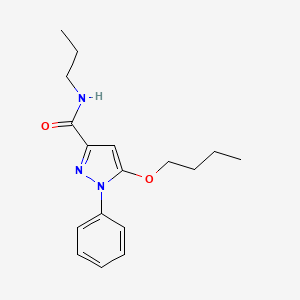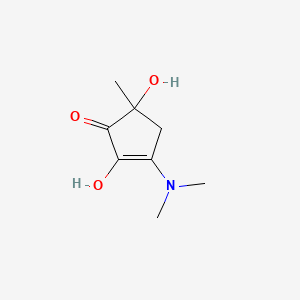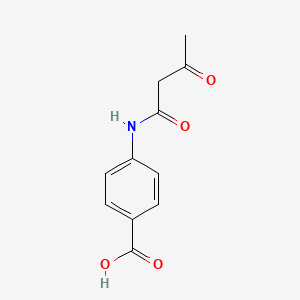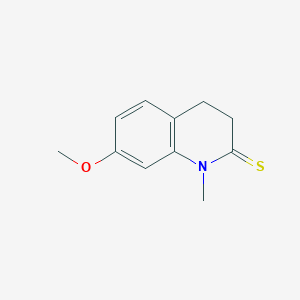
7-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- is a heterocyclic organic compound with the molecular formula C12H14O2. It is known for its use as a reagent in the synthesis of various pharmaceutical compounds, including opioid analgesics like dezocine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- typically involves the reaction of 7-methoxy-2-tetralone with iodomethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis.
科学的研究の応用
2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the development of pharmaceutical compounds, particularly opioid analgesics.
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of compounds that modulate opioid receptors, thereby exerting analgesic effects. The compound’s methoxy and methyl groups play a crucial role in its reactivity and interaction with biological targets.
類似化合物との比較
Similar Compounds
7-Methoxy-1-methyl-2-tetralone: A closely related compound used in similar synthetic applications.
Quinoline: Shares the quinoline core structure but lacks the methoxy and methyl substitutions.
Dihydroquinoline: Similar in structure but differs in the degree of hydrogenation.
Uniqueness
2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its methoxy and methyl groups enhance its reactivity and make it a valuable intermediate in the synthesis of pharmaceutical compounds.
特性
分子式 |
C11H13NOS |
|---|---|
分子量 |
207.29 g/mol |
IUPAC名 |
7-methoxy-1-methyl-3,4-dihydroquinoline-2-thione |
InChI |
InChI=1S/C11H13NOS/c1-12-10-7-9(13-2)5-3-8(10)4-6-11(12)14/h3,5,7H,4,6H2,1-2H3 |
InChIキー |
DZKWIPRTLSWTCL-UHFFFAOYSA-N |
正規SMILES |
CN1C(=S)CCC2=C1C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



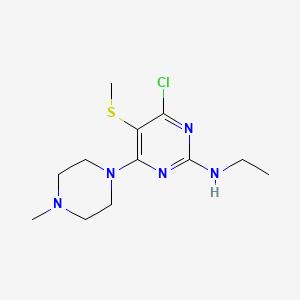
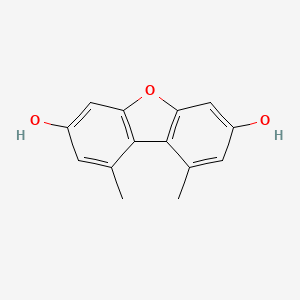
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)

![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
